molecular formula C8H7BrF2O B3136844 2-(2-Bromoethoxy)-1,3-difluorobenzene CAS No. 426842-96-8

2-(2-Bromoethoxy)-1,3-difluorobenzene

Cat. No.: B3136844
CAS No.: 426842-96-8
M. Wt: 237.04 g/mol
InChI Key: HKEXHFNFKOPYCW-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)-1,3-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a bromoethoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethoxy)-1,3-difluorobenzene can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism . For instance, the reaction between 1,3-difluorobenzene and 2-bromoethanol in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)-1,3-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by nucleophiles such as alkoxides or amines.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromoethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium alkoxides in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(2-Bromoethoxy)-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes for studying biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromoethoxy)-1,3-difluorobenzene is unique due to the presence of both fluorine atoms and a bromoethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(2-bromoethoxy)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEXHFNFKOPYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 2,6-difluorophenol, 40.5 cm3 of 1,2-dibromoethane and 15.3 g of potassium carbonate in 300 cm3 of acetonitrile was heated for 18 hours at a temperature in the region of 75° C., with stirring and under an inert atmosphere. After cooling to a temperature in the region of 20° C., the reaction mixture was filtered and washed with 3 times 30 cm3 of acetonitrile. The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was taken up in 200 cm3 of petroleum ether (40-65° C.), filtered and washed with 3 times 30 cm3 of petroleum ether (40-65° C.). The filtrate was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography under atmospheric pressure, on a column of silica gel (particle size 20-45μ; diameter 7 cm; height: 28 cm), eluting with petroleum ether (40-65° C.) and collecting 100-cm3 fractions. Fractions 22 to 58 were combined and then concentrated to dryness under the above conditions. 14.5 g of 1-(2-bromoethoxy)-2,6-difluorobenzene were obtained in the form of a thick colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2,6-difluoro phenol (18 g, 0.385 mol), 1,2-dibromoethane (71.6 ml, 0.83 mol) and K2CO3 (47.86 g, 0.3463 mol) in dry acetonitrile (190 ml) was stirred at 60° C. overnight under nitrogen atmosphere. The reaction mixture was filtered and solvent concentrated under reduced pressure. The residue was purified by column chromatography over silica gel using 7% ethyl acetate in petroleum ether as eluent to give the title compound (20.8 g) as colorless oil.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
71.6 mL
Type
reactant
Reaction Step One
Name
Quantity
47.86 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethoxy)-1,3-difluorobenzene
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2-(2-Bromoethoxy)-1,3-difluorobenzene
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2-(2-Bromoethoxy)-1,3-difluorobenzene
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2-(2-Bromoethoxy)-1,3-difluorobenzene
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